molecular formula C16H15NO5 B3193814 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)ethanone CAS No. 75665-88-2

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)ethanone

Cat. No.: B3193814
CAS No.: 75665-88-2
M. Wt: 301.29 g/mol
InChI Key: TYWOWCDENNDOES-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.09502258 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

75665-88-2

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C16H15NO5/c1-11(18)13-8-15(21-2)16(9-14(13)17(19)20)22-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

TYWOWCDENNDOES-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-(benzyloxy)-3-methoxyphenyl)ethanone (5.0 g, 19.5 mmol, Alfa Aesar Company) in dichloromethane (75 mL) at ice bath temp. was added slowly HNO3 (1.5 mL of 90% nitric acid) followed by conc H2SO4 (1.8 mL of 96.2% acid) at 0° C. with stirring. After 1 h at 0° C. additional HNO3 (0.5 mL) was added and the reaction mixture was stirred for 20 minutes at 0° C. To the reaction mixture was added dichloromethane (25 mL) and the mixture was poured into water (60 mL), the organic layer was separated which was washed with water (2×60 mL) followed by aq NaHCO3 (2×60 mL), dried over Na2SO4 and concentrated in vacuo. The residue was mixed with DMF (˜3 mL) and ether (70 mL), stirred for a while and the solid was filtered, washed with a small amount of ether and dried to obtain the desired product (3.6 g, 61%) as a yellow solid. 1H NMR (CDCl3) δ 7.64 (s, 1H), 7.42-7.35 (m, 5H), 6.76 (s, 1H), 5.21 (s, 2H), 3.93 (s, 3H), 2.48 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
61%

Synthesis routes and methods II

Procedure details

A stirred solution of 1-(4-benzyloxy-3-methoxyphenyl)ethanone (51.3 g, 200 mmol) in dichloromethane (750 mL) was cooled to 0° C. Nitric acid (90%, 14 mL, 300 mmol) was added dropwise to the cooled solution over 20 min. Sulfuric acid (96.2%, 16.3 mL, 300 mmol) was then added dropwise over 40 min at 0° C. Additional nitric acid (9.4 mL, 200 mmol) was added dropwise over 20 min. The reaction mixture was washed with water (3×200 mL), and saturated sodium bicarbonate (4×200 mL, or until neutral). The organic layer was dried over Na2SO4 and concentrated. The crude mixture was recrystallized from DMF to give 1-(4-benzyloxy-5-methoxy-2-nitrophenyl)ethanone (36 g, 60%). 1H NMR (400 MHz, CDCl3): δ 7.65 (s, 1H), 7.45-7.33 (m, 5H), 6.74 (s, 1H), 5.21 (s, 2H), 3.97 (s, 3H), 2.49 (s, 3H).
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
16.3 mL
Type
reactant
Reaction Step Three
Quantity
9.4 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

1-(4-Benzyloxy-3-methoxy-phenyl)-ethanone (24.61 g, 96 mmol) was dissolved in acetic acid (100 ml) and the mixture was cooled to 10° C. Nitric acid fuming (Fluka ID 84392, 100%, 10 ml, 240 mmol) was added dropwise to the cooled solution over 2 hours. The reaction mixture was allowed to come to room temperature and stirred for 16 hours. The reaction mixture was poured into water (400 ml). The precipitate was filtered, washed with water, then taken up in sodium hydrogencarbonate saturated aqueous solution (300 ml) and stirred for 2 hours. The precipitate was filtered, washed with water and dried. The raw product was recrystallized fromethyl alcohol (1000 ml) to give 18.25 g of product [B]. Yield 65%.
Quantity
24.61 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
65%

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